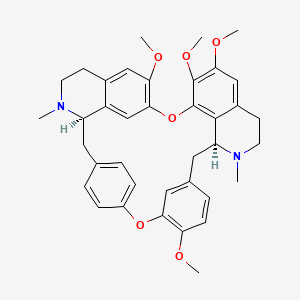
1-Isotetrandrine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isotetrandrine is a bisbenzylisoquinoline alkaloid, known for its occurrence in various plant species such as Stephania cephalantha and Berberis japonica . It is chemically characterized by its molecular formula C38H42N2O6 and a molecular weight of 622.76 g/mol . This compound is notable for its pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects .
Vorbereitungsmethoden
The synthesis of 1-Isotetrandrine involves several key steps. One efficient synthetic route includes N-acyl Pictet-Spengler condensations to form the tetrahydroisoquinoline moieties, followed by copper-catalyzed Ullmann couplings for diaryl ether formation . Starting from commercially available building blocks, this compound can be synthesized in 12 steps . Industrial production methods often involve extraction from natural sources such as Stephania cephalantha, followed by purification processes .
Analyse Chemischer Reaktionen
1-Isotetrandrine undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Isotetrandrine has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of bisbenzylisoquinoline alkaloids.
Industry: It is used in the development of pharmaceuticals and as a lead compound in drug discovery.
Wirkmechanismus
The mechanism of action of 1-Isotetrandrine involves multiple pathways:
Anti-inflammatory: It inhibits the expression of inflammatory mediators such as iNOS and COX-2.
Anti-cancer: It induces apoptosis in cancer cells by modulating pathways such as NF-κB and PI3K/ERK.
Neuroprotective: It exerts neuroprotective effects through anti-inflammatory and anti-apoptotic pathways. The molecular targets include nuclear receptors, kinases, and transcription factors involved in these pathways.
Vergleich Mit ähnlichen Verbindungen
1-Isotetrandrine is compared with other bisbenzylisoquinoline alkaloids such as:
Tetrandrine: Similar in structure but differs in stereochemistry.
Fangchinoline: Another bisbenzylisoquinoline alkaloid with similar pharmacological activities but different potency and selectivity.
Berbamine: Shares structural similarities but has distinct biological activities and therapeutic applications.
Cepharanthine: Known for its anti-inflammatory and anti-cancer properties, but with different molecular targets and mechanisms of action.
This compound stands out due to its unique stereochemistry and potent biological activities, making it a valuable compound in scientific research and pharmaceutical development.
Biologische Aktivität
1-Isotetrandrine (ITD) is a bisbenzylisoquinoline alkaloid primarily derived from various plant species, including Stephania cephalantha and Berberis japonica. This compound has garnered interest in pharmacology due to its diverse biological activities, particularly its neuroprotective, anti-inflammatory, and antioxidative properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
This compound exhibits several biological activities through distinct mechanisms:
- Antioxidative Activity : ITD has been shown to ameliorate oxidative stress by enhancing the expression of heme oxygenase-1 (HO-1) and promoting the nuclear translocation of the transcription factor Nrf2. This process involves the dissociation of Nrf2 from its negative regulator Keap1 and activation via extracellular signal-regulated protein kinase (ERK) and c-Jun NH2-terminal kinase (JNK) pathways .
- Neuroprotective Effects : Recent studies have demonstrated that ITD possesses significant neuroprotective activity in models of Parkinson's disease (PD). It inhibits neuroinflammation and apoptosis through pathways involving PI3K, ERK, and HO-1. In zebrafish models, ITD treatment resulted in improved locomotor function and reduced apoptosis following neurotoxic insults .
- Anti-inflammatory Properties : ITD has been shown to inhibit the expression of pro-inflammatory markers such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In vitro studies indicate that ITD can effectively reduce LPS-induced inflammation in microglial cells .
Table 1: Summary of Biological Activities of this compound
Case Studies
- Oxidative Stress Amelioration : A study conducted on HepG2 cells demonstrated that this compound significantly reduced oxidative damage induced by tert-butyl hydroperoxide. The compound not only suppressed cytotoxicity but also decreased reactive oxygen species generation and glutathione depletion. The study concluded that the antioxidative effect was mediated through enhanced HO-1 expression and Nrf2 activation .
- Neuroprotection in Zebrafish Models : In a recent experiment involving zebrafish models of PD, ITD treatment showed a marked improvement in locomotor activity following administration of 6-hydroxydopamine (6-OHDA), a neurotoxin used to induce PD-like symptoms. The results indicated that ITD mitigated neuronal apoptosis and inflammation, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
Eigenschaften
CAS-Nummer |
23495-90-1 |
|---|---|
Molekularformel |
C38H42N2O6 |
Molekulargewicht |
622.7 g/mol |
IUPAC-Name |
(1R,14S)-9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene |
InChI |
InChI=1S/C38H42N2O6/c1-39-15-13-25-20-32(42-4)34-22-28(25)29(39)17-23-7-10-27(11-8-23)45-33-19-24(9-12-31(33)41-3)18-30-36-26(14-16-40(30)2)21-35(43-5)37(44-6)38(36)46-34/h7-12,19-22,29-30H,13-18H2,1-6H3/t29-,30+/m1/s1 |
InChI-Schlüssel |
WVTKBKWTSCPRNU-IHLOFXLRSA-N |
Isomerische SMILES |
CN1CCC2=CC(=C3C=C2[C@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC |
Kanonische SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















